4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, difluoromethyl, and trifluoropropoxy groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is to start with the pyrazole ring formation, followed by the introduction of the bromine, difluoromethyl, and trifluoropropoxy groups through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(trifluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 4-chloro-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
Uniqueness
4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the specific combination of bromine, difluoromethyl, and trifluoropropoxy groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF5N2O/c9-5-3-16(7(10)11)15-6(5)4-17-2-1-8(12,13)14/h3,7H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUSBPEHMXBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)COCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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